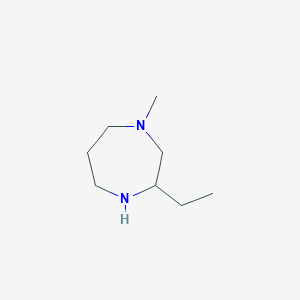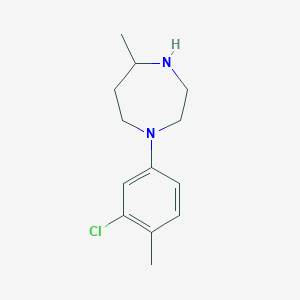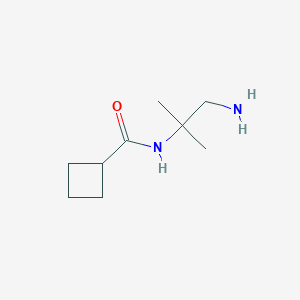
N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide is an organic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol This compound is known for its unique structure, which includes a cyclobutane ring and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 1-amino-2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction may produce cyclobutylamines .
Wissenschaftliche Forschungsanwendungen
N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanecarboxamide: A simpler analog without the amino and methyl groups.
N-(1-amino-2-methylpropan-2-yl)cyclopropanecarboxamide: A similar compound with a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclobutane ring and the amide group makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C9H18N2O/c1-9(2,6-10)11-8(12)7-4-3-5-7/h7H,3-6,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
ZJDHLEGLFUBKJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)NC(=O)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13227025.png)
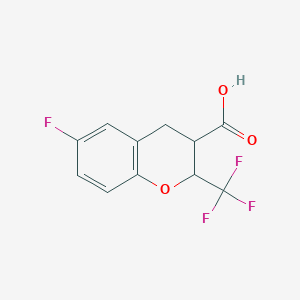
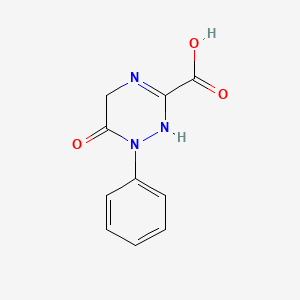
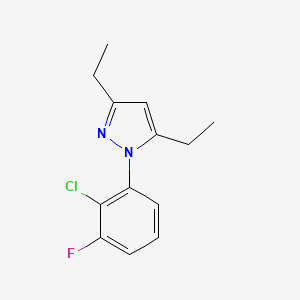
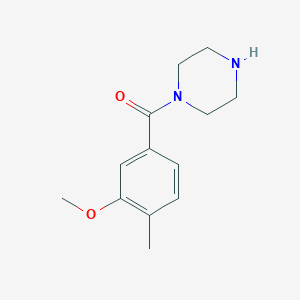
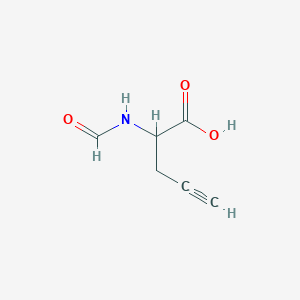
![6-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13227093.png)
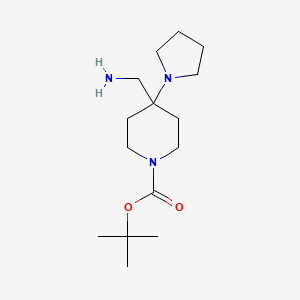
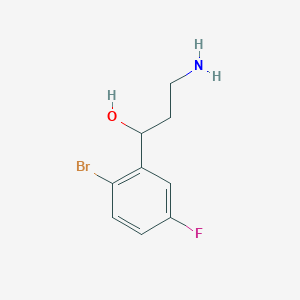

![1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13227114.png)
![1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B13227115.png)
